N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a heterocyclic compound featuring a fused chromeno[4,3-d]thiazole core linked to an acetamide group substituted with a 4-(ethylsulfonyl)phenyl moiety (Fig. 1). The chromeno-thiazole system combines a benzopyran ring fused with a thiazole, conferring rigidity and planarity, which may enhance π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-2-28(24,25)14-9-7-13(8-10-14)11-18(23)21-20-22-19-15-5-3-4-6-16(15)26-12-17(19)27-20/h3-10H,2,11-12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUQPLLNAAGXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromeno-Thiazole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and 4H-chromen-4-one, under acidic or basic conditions to form the chromeno-thiazole core.
Acylation Reaction: The chromeno-thiazole intermediate is then subjected to an acylation reaction with 2-(4-(ethylsulfonyl)phenyl)acetyl chloride in the presence of a base like triethylamine or pyridine to yield the final product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactions Involving the Thiazole Ring
The thiazole moiety (C₃H₃NS) undergoes electrophilic and nucleophilic substitutions due to its electron-rich sulfur and nitrogen atoms. Key reactions include:
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Nitration : The thiazole ring reacts preferentially at the C-5 position under nitrating conditions due to resonance stabilization of the intermediate.
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Nucleophilic Attack : Alkaline conditions facilitate deprotonation at C-2, enabling substitutions with amines or thiols .
Acetamide Group Reactivity
The –NH–(C=O)–CH₂– group participates in hydrolysis, alkylation, and acylation:
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Hydrolysis : The acetamide bond cleaves in acidic or basic media, yielding carboxylic acid or carboxylate salts, respectively.
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Alkylation : Methylation of the amide nitrogen enhances lipophilicity, a strategy used in prodrug design .
Ethylsulfonyl Group Transformations
The –SO₂–C₂H₅ group undergoes reduction and nucleophilic displacement:
| Reaction Type | Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Reduction | Zn/HCl, Δ | Ethylsulfinyl or ethylthio derivatives | |
| Displacement | NaSH, DMSO, 100°C | Thiophenol analog |
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Reduction : Controlled reduction converts the sulfonyl group to sulfinyl or thioether groups, altering electronic properties .
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Thiol Exchange : Sulfonyl oxygen atoms are replaced by sulfur under strong reducing conditions .
Cyclization and Ring-Opening Reactions
The chromeno-thiazole system participates in ring expansion or contraction:
| Reaction Type | Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Acid-Catalyzed Ring Opening | H₂SO₄, 120°C | Bicyclic ketone intermediates | |
| Photochemical Cyclization | UV light, benzene | Polycyclic aromatic derivatives |
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Ring Opening : Concentrated sulfuric acid cleaves the chromene ring, forming diketone intermediates amenable to further functionalization.
Biological Activity and Reactivity Correlations
Modifications to the thiazole or sulfonyl groups significantly impact bioactivity:
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Antimicrobial Activity : N-alkylation of the acetamide group (e.g., 26a–f analogs) enhances activity against Gram-positive bacteria (MIC: 31.25–125 μg/mL) .
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Enzyme Inhibition : Ethylsulfonyl derivatives show improved binding to bacterial dihydrofolate reductase due to sulfonyl-oxygen hydrogen bonding .
This compound’s multifunctional architecture enables diverse reactivity, making it a versatile scaffold in medicinal and synthetic chemistry. Further studies should explore catalyst-controlled stereoselective reactions and in vivo metabolic pathways.
Scientific Research Applications
Synthesis and Structure
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions that include the formation of the chromeno-thiazole framework and subsequent modifications to introduce the ethylsulfonyl and acetamide groups. The structural characterization is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry.
Antimicrobial Properties
Research has demonstrated that compounds with thiazole and chromeno structures exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
- Case Study : A study reported that certain thiazole derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. These studies often assess the compound's ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
- Case Study : In vitro evaluations showed that thiazole-containing compounds could significantly inhibit the growth of breast cancer cell lines (e.g., MCF7), with some derivatives demonstrating IC50 values in the low micromolar range .
Neuropharmacological Applications
Compounds containing both chromeno and thiazole moieties have been investigated for their acetylcholinesterase inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's.
- Case Study : A series of compounds based on a similar structure exhibited promising acetylcholinesterase inhibition, suggesting potential therapeutic applications for cognitive disorders .
Mechanistic Insights
Molecular docking studies are frequently employed to elucidate the binding interactions between these compounds and their biological targets. These studies help to understand how structural modifications can enhance activity and selectivity.
Summary of Findings
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Key Observations:
Core Structure Diversity: The target compound’s chromeno-thiazole system is distinct from simpler thiazole (A28-A35) or benzothiazole (Compound 21) cores. This fused system may enhance binding affinity through increased planarity and surface area . Piperazine-thiazole hybrids (Compound 4) introduce flexibility via piperazine linkers, enabling interactions with transmembrane proteins like P-gp .
Prop-2-yn-1-yloxy (Compound 21): A reactive alkyne group enables click chemistry for further functionalization, a feature absent in the target compound .
Synthesis Efficiency: Microwave-assisted synthesis (Compound 21, 61% yield) and chromatographic purification are common in analogs .
Molecular and Physicochemical Properties
- Solubility : The ethylsulfonyl group improves water solubility compared to hydrophobic substituents like 4-chlorophenyl (A28-A35) or trifluoromethyl (Compound 21) .
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a chromeno-thiazole core fused with an ethylsulfonyl phenyl acetamide moiety. This unique structure is believed to contribute to its diverse biological activities. The molecular formula is , and its IUPAC name reflects its complex heterocyclic nature.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related thiazole derivatives have shown their efficacy in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Thiazole Derivative A | 10.4 | iNOS Inhibition |
| Thiazole Derivative B | 5.4 | COX-2 Inhibition |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Similar thiazole-based compounds have demonstrated significant cytotoxic effects against A549 (lung cancer) and C6 (glioma) cell lines. The mechanisms appear to involve apoptosis induction and cell cycle arrest .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A549 | Thiazole Derivative C | 15.0 |
| C6 | Thiazole Derivative D | 12.5 |
Study 1: Synthesis and Evaluation
A study conducted by Mantoani et al. focused on synthesizing a series of chromeno-thiazole derivatives and evaluating their biological activities. The study found that certain derivatives exhibited potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the chromene and thiazole rings for enhancing biological activity .
Study 2: Mechanistic Insights
Another investigation explored the mechanistic pathways through which these compounds exert their anticancer effects. The study utilized flow cytometry and Western blot analysis to demonstrate that selected derivatives could induce apoptosis via caspase activation in cancer cells . This suggests a promising avenue for developing new anticancer agents based on the chromeno-thiazole scaffold.
Q & A
Basic Synthesis and Structural Characterization
Q1.1: What are the common synthetic routes for preparing N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide? A: The compound can be synthesized via nucleophilic substitution or N-acylation reactions. For example:
- Thiazole ring formation : Reacting 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃ yields thiazole-acetamide scaffolds .
- Acetamide coupling : Chloroacetamide intermediates (e.g., 2-chloro-N-(4-phenylthiazol-2-yl)acetamide) are synthesized by reacting heterocyclic amines with ethyl chloroacetate in tetrahydrofuran (THF) using dispersed sodium .
- Sulfonyl group incorporation : Ethylsulfonylphenyl groups are introduced via Suzuki coupling or sulfonation reactions, optimized under reflux conditions .
Q1.2: How is the molecular structure of this compound validated? A: Structural confirmation relies on:
- Spectroscopic techniques : IR (carbonyl stretching ~1714 cm⁻¹), ¹H-NMR (aromatic protons δ 6.67–8.67 ppm), and mass spectrometry (e.g., [M+1]+ peaks) .
- Elemental analysis : Matching calculated vs. observed values for C, H, N, and S (e.g., C=66.48% calculated vs. 66.41% observed) .
Advanced Synthesis and Optimization
Q2.1: How can synthetic yields be improved for derivatives of this compound? A: Yield optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 61% yield for a benzothiazole derivative under microwave conditions) .
- Catalyst selection : Triethylamine or DMAP enhances acylation reactions, as seen in the synthesis of bis(azolyl)sulfonamidoacetamides .
- Solvent optimization : Polar aprotic solvents like DMF improve solubility and reaction homogeneity .
Q2.2: What are the challenges in scaling up the synthesis of this compound? A: Key challenges include:
- Purification : Recrystallization from ethanol or acetone is critical for removing byproducts (e.g., unreacted thiourea) .
- Stereochemical control : Ensuring regioselectivity in chromenothiazole ring formation requires precise temperature control .
Biological Activity and Mechanisms
Q3.1: What biological targets are associated with this compound? A: The compound exhibits:
- Kinase inhibition : Derivatives inhibit Aurora kinases (IC₅₀: 0.042–0.227 µM for Aurora-A/B/C) via competitive binding to ATP pockets .
- Antitumor activity : Benzothiazole-acetamide analogs show selective cytotoxicity against cancer cell lines (e.g., NCI-60 panel) .
Q3.2: How does structural modification influence bioactivity? A: Structure-activity relationship (SAR) studies reveal:
- Sulfonyl groups : Ethylsulfonylphenyl enhances kinase binding affinity by interacting with hydrophobic pockets .
- Chromenothiazole core : Nitro or methoxy substitutions on the chromenone ring modulate solubility and cellular uptake .
Data Contradictions and Reproducibility
Q4.1: Why do reported yields vary for similar compounds? A: Variations arise from:
- Reaction conditions : Microwave vs. conventional heating (e.g., 64% yield for reflux vs. 51% for microwave in chromenone derivatives) .
- Catalyst loading : Excess DMAP (>0.01 mol) can lead to side reactions, reducing purity .
Q4.2: How can conflicting bioactivity data be resolved? A: Standardize assays using:
- Positive controls : Compare with known inhibitors (e.g., staurosporine for kinase assays) .
- Cell line specificity : Validate activity across multiple models (e.g., breast vs. colon cancer lines) .
Future Research Directions
Q5.1: What unexplored biological pathways could this compound target? A: Potential targets include:
- Neurodegenerative diseases : Explore multitarget ligands for Alzheimer’s via protein-templated synthesis .
- Antidiabetic activity : Chromenothiazole derivatives may inhibit α-glucosidase, analogous to coumarin-linked thiazoles .
Q5.2: How can computational methods enhance research on this compound? A: Utilize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
